molecular formula C8H18ClNO2 B168824 Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride CAS No. 130115-50-3

Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride

Cat. No. B168824
CAS RN: 130115-50-3
M. Wt: 195.69 g/mol
InChI Key: VKYPGIMVFQAVJF-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride, also known as Lisdexamfetamine dimesylate, is a prodrug of dextroamphetamine. It is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). Lisdexamfetamine dimesylate is a white to off-white powder that is soluble in water and has a molecular weight of 455.98 g/mol.

Mechanism Of Action

Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is a prodrug of dextroamphetamine, which is a potent central nervous system stimulant. Once ingested, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is converted into dextroamphetamine by enzymatic hydrolysis in the blood. Dextroamphetamine then acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and mood elevation.
Biochemical and Physiological Effects:
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been found to increase the levels of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular side effects in some individuals. Additionally, it has been found to suppress appetite, which can lead to weight loss in some individuals.

Advantages And Limitations For Lab Experiments

Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has several advantages for use in lab experiments. It is a potent central nervous system stimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. It is also a prodrug of dextroamphetamine, which means that it can be used to study the effects of dextroamphetamine on the brain without the confounding effects of other metabolites. However, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate also has several limitations for use in lab experiments. It is a controlled substance, which means that it is subject to strict regulations and oversight. Additionally, it has several potential side effects, such as cardiovascular effects and appetite suppression, which can complicate experimental designs.

Future Directions

There are several potential future directions for research on Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate. One area of research could focus on the long-term effects of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate on brain function and behavior. Another area of research could focus on the potential use of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate in the treatment of other disorders, such as depression or anxiety. Additionally, research could focus on the development of new formulations of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate that are more effective or have fewer side effects.

Synthesis Methods

Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is synthesized by the coupling of dextroamphetamine with the amino acid L-lysine. The reaction is carried out by using N,N-dimethylformamide (DMF) as a solvent and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is then quenched by adding hydrochloric acid, which results in the formation of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate.

Scientific Research Applications

Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been extensively studied for its use in the treatment of ADHD and BED. It has been found to be effective in improving attention, reducing hyperactivity, and improving impulse control in individuals with ADHD. It has also been found to be effective in reducing binge eating episodes and promoting weight loss in individuals with BED.

properties

CAS RN

130115-50-3

Product Name

Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1

InChI Key

VKYPGIMVFQAVJF-OGFXRTJISA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OC)NC.Cl

SMILES

CC(C)CC(C(=O)OC)NC.Cl

Canonical SMILES

CC(C)CC(C(=O)OC)NC.Cl

synonyms

N-Me-D-Leu-OMe·HCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.